7-Oxabicyclo[4.1.0]heptan-3-ol
Description
Properties
CAS No. |
2461-22-5 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C6H10O2/c7-4-1-2-5-6(3-4)8-5/h4-7H,1-3H2 |
InChI Key |
OULAQVCZRNCPNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)CC1O |
Origin of Product |
United States |
Preparation Methods
Epoxidation and Baeyer-Villiger Oxidation Pathway
One of the most documented routes involves the epoxidation of suitable precursors followed by Baeyer-Villiger oxidation, leading to the formation of the bicyclic ether core.
- Starting Material: Cyclohexene derivatives or cyclopentene-based compounds, which are epoxidized to form epoxides.
- Epoxidation: Achieved using peracids such as meta-chloroperbenzoic acid (m-CPBA). This step introduces an epoxide group onto the cycloalkene, forming a strained three-membered oxygen ring.
- Oxidation: The epoxide undergoes Baeyer-Villiger oxidation, typically with peracids, transforming ketones or aldehydes into esters or lactones, which rearrange to form the bicyclic ether.
- A synthesis route was detailed where 2-methyl-3-cyclopenten-1-ol reacts with m-CPBA to form an epoxide, which then undergoes Baeyer-Villiger oxidation to produce the target compound. The process involves solvent choices such as dichloromethane and toluene, with temperature control around 0°C to room temperature to optimize selectivity and yield.
Direct Epoxidation of Unsaturated Alcohols
Another approach involves the direct epoxidation of unsaturated alcohols, such as 2-methyl-3-cyclopenten-1-ol, followed by intramolecular cyclization to form the bicyclic ether.
- Reaction Conditions: Use of m-CPBA or other peracids in inert solvents like dichloromethane or toluene.
- Outcome: Formation of epoxides that, upon ring-opening or rearrangement, yield the bicyclic structure.
- The synthesis of (1S,2S,6R)-2-methyl-3,7-dioxabicyclo[4.1.0]heptan-4-ol from 2-methyl-3-cyclopenten-1-ol via epoxidation and subsequent oxidation steps has been documented, emphasizing the importance of temperature control and solvent choice for stereoselectivity.
Advanced Synthetic Strategies
Multi-step Synthesis via Oxidative Cyclization
This method involves initial formation of a cyclopentene derivative, followed by oxidative cyclization to generate the bicyclic ether.
Enantioselective Synthesis
Enantioselective synthesis involves chiral catalysts or auxiliaries to produce optically active forms of this compound.
- Chiral Epoxidation: Using chiral peracids or catalysts such as Sharpless epoxidation reagents.
- Outcome: Enantiomerically enriched products with high stereocontrol, crucial for pharmaceutical applications.
- Studies have demonstrated the use of chiral catalysts to achieve enantioselectivity in the epoxidation step, with enantiomeric excesses exceeding 70%.
Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Key Steps | Advantages | Limitations |
|---|---|---|---|---|---|
| Epoxidation + Baeyer-Villiger oxidation | Cycloalkene derivatives | m-CPBA, peracids | Epoxidation, oxidation, rearrangement | High regio- and stereoselectivity | Requires multiple steps, sensitive to reaction conditions |
| Direct epoxidation of unsaturated alcohols | 2-methyl-3-cyclopenten-1-ol | m-CPBA | Epoxidation, intramolecular cyclization | Fewer steps, stereocontrol possible | Limited substrate scope |
| Oxidative cyclization | Alkene precursor | Oxidants, Lewis acids | Cyclization via oxidation | Good for complex structures | Requires precise control of conditions |
| Enantioselective synthesis | Unsaturated alcohols | Chiral catalysts | Stereoselective epoxidation | Produces optically active compounds | Cost of chiral catalysts |
Notes on Reaction Conditions and Optimization
- Temperature: Typically maintained between 0°C and 25°C during epoxidation to control selectivity.
- Solvents: Dichloromethane, toluene, and ethers such as tetrahydrofuran are preferred.
- Catalysts: Peracids like m-CPBA are standard; Lewis acids (e.g., BF₃·Et₂O) facilitate cyclization.
- Reaction Time: Usually ranges from 1 to 24 hours, depending on the step.
- Yield Optimization: Controlled addition of oxidants, proper solvent choice, and temperature regulation are critical.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]heptan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-Oxabicyclo[4.1.0]heptan-2-one.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as 7-Oxabicyclo[4.1.0]heptan-2-one and other substituted bicyclic compounds .
Scientific Research Applications
7-Oxabicyclo[4.1.0]heptan-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, including those involved in cell signaling and metabolism . The oxygen bridge in its structure plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The bicyclo[4.1.0]heptane core allows for diverse substitutions, leading to compounds with distinct chemical and biological profiles. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Biological Activity
7-Oxabicyclo[4.1.0]heptan-3-ol, specifically the 6-methyl-3-(1-methylethyl) derivative, is a bicyclic organic compound characterized by its unique structure that includes a seven-membered ring with an oxygen atom. Its molecular formula is C10H18O2, and it has a molar mass of 170.25 g/mol. This compound belongs to the class of oxabicyclic compounds, which are noted for their interesting chemical properties and potential applications in medicinal chemistry.
The distinct bicyclic structure combined with a hydroxyl functional group allows this compound to exhibit unique reactivity compared to other similar compounds. It is capable of undergoing various chemical transformations, making it versatile for synthetic applications.
Biological Activity Overview
Research into the biological activity of this compound suggests that it may possess several pharmacological effects, particularly antibacterial and antifungal properties. Preliminary studies indicate that this compound could serve as a candidate for further investigation in medicinal chemistry due to its potential therapeutic applications.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl) | C10H16O2 | Contains a ketone instead of an alcohol group |
| Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate | C8H12O3 | An ester derivative with different reactivity |
| Cyclohexane, 1,2-epoxy | C6H10O | Features an epoxide structure, differing reactivity |
Antibacterial Activity
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli , although its potency is reported to be lower than standard antibiotics like rifampin and gentamicin .
Antifungal Activity
The compound has also been evaluated for antifungal properties, showing promising results against common fungal pathogens. The exact mechanisms by which it exerts these effects are still under investigation, but its structural features suggest potential interactions with biological targets involved in microbial metabolism .
The biological activity of this compound may be attributed to its ability to act as a substrate or inhibitor in enzymatic reactions, influencing various metabolic pathways within microorganisms . Understanding these interactions is crucial for evaluating its therapeutic uses.
Case Studies
Several case studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Methodologies : Various synthetic routes have been optimized for high yield and purity, ensuring the effectiveness of the compound in biological assays.
- Bioassay Results : In one study, the compound was tested against multiple bacterial strains using microdilution methods to determine its Minimum Inhibitory Concentration (MIC). Results indicated varying degrees of susceptibility among different strains .
- Cytotoxicity Assessments : Additional research has explored the cytotoxic effects of this compound on human tumor cell lines, revealing moderate cytotoxicity that warrants further exploration for potential anticancer applications .
Q & A
Q. How can researchers resolve contradictions in data regarding the biological role of this compound found in plant extracts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
